Benzylboronic Acid

Description

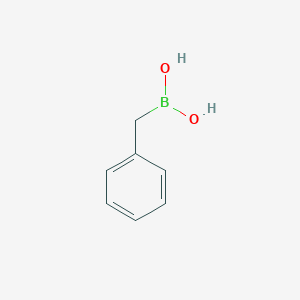

Structure

2D Structure

Properties

IUPAC Name |

benzylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWDWGMBZIFBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462176 | |

| Record name | Benzylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-42-7 | |

| Record name | Benzylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylboronic acid and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its reactivity in key synthetic transformations, detailed experimental protocols, and its applications in drug development, with a focus on the proteasome inhibitor Bortezomib.

Fundamental Properties of this compound

This compound is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉BO₂ | [1][2][3] |

| Molecular Weight | 135.96 g/mol | [1][2][3] |

| Melting Point | 104-111 °C | [4][5] |

| Boiling Point | 296.5 °C at 760 mmHg | [1][4] |

| Density | 1.1 g/cm³ | [4] |

| pKa | 9.55 (Predicted) | [1] |

| Solubility | ||

| Water | Insoluble. | [6] |

| Organic Solvents | High solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [7][8][9] |

Synthesis of this compound and its Esters

The synthesis of benzylboronic acids and their esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trialkyl borate.[5] More contemporary methods include the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with bis(pinacolato)diboron (B136004).[10]

General Experimental Protocol for the Synthesis of this compound Pinacol (B44631) Ester

This protocol describes a typical procedure for the synthesis of a this compound pinacol ester from the corresponding benzyl halide.

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), and base (1.5 equiv).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound pinacol ester.

Reactivity of this compound

This compound is a key building block in several important organic transformations, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Benzylboronic acids and their esters are effective coupling partners for the synthesis of diarylmethanes and other substituted aromatic compounds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

References

- 1. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 4. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]

- 5. This compound or boronate synthesis [organic-chemistry.org]

- 6. This compound pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel Benzylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel benzylboronic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as enzyme inhibitors. This document details key synthetic methodologies, experimental protocols, characterization data, and the involvement of these derivatives in crucial biological signaling pathways.

Synthetic Methodologies

Several synthetic strategies can be employed to access novel this compound derivatives. This guide focuses on three prominent methods: the Suzuki-Miyaura cross-coupling reaction, photochemical homologation, and a reductive coupling approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a benzyl (B1604629) halide with a boronic acid or ester, catalyzed by a palladium complex.[1][2]

Photochemical Homologation

A more recent approach involves the photochemical homologation of boronic acids with N-tosylhydrazones.[3][4][5] This method offers a mild and efficient route to benzylboronates and involves the photolysis of an N-tosylhydrazone to generate a diazoalkane, which then undergoes carboborylation.[5]

Reductive Coupling

Reductive coupling methods provide another avenue for the synthesis of benzylboronic esters. These reactions can be achieved electrochemically or by using reducing agents. A notable example is the reductive coupling of benzyl halides with pinacolborane.[1][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. The following are representative protocols for the Suzuki-Miyaura cross-coupling and photochemical homologation methods.

Protocol 1: Synthesis of this compound Pinacol (B44631) Ester via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the palladium-catalyzed cross-coupling of benzylic bromides with potassium aryltrifluoroborates, a related Suzuki-Miyaura reaction.[7]

Materials:

-

Benzyl bromide

-

Potassium phenyltrifluoroborate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

JohnPhos (ligand)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine benzyl bromide (1.0 mmol), potassium phenyltrifluoroborate (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

-

Add DMF (2 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) for 20 minutes.

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound pinacol ester.

Protocol 2: Synthesis of a Substituted Benzylboronate via Photochemical Homologation

This protocol is based on the work of Valdés-Maqueda et al. for the light-promoted homologation of boronic acids with N-tosylhydrazones.[5]

Materials:

-

N-tosylhydrazone of an aromatic ketone (0.2 mmol)

-

Alkylboronic acid (0.6 mmol, 3 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Diisopropylethylamine (DIPEA) (2 equivalents)

-

Dichloromethane (B109758) (CH₂Cl₂) (2 mL)

-

Pinacol (5 equivalents)

-

390 nm LED lamp

Procedure:

-

In a reaction vessel, dissolve the N-tosylhydrazone (0.2 mmol, 1 equiv.) and the alkylboronic acid (0.6 mmol, 3 equiv.) in dichloromethane (2 mL).

-

Add cesium carbonate (2 equiv.) and DIPEA (2 equiv.) to the mixture.

-

Irradiate the reaction mixture with a 390 nm LED lamp (52 W) for 1-3 hours at room temperature with stirring.

-

After the irradiation period, add pinacol (5 equiv.) to the reaction mixture.

-

Stir the mixture for an additional 12 hours at room temperature.

-

The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel to yield the substituted benzylboronate.[5]

Data Presentation

Quantitative data for a representative this compound derivative, this compound pinacol ester, is summarized in the tables below.

Reaction Yields for this compound Pinacol Ester Synthesis

| Synthesis Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / JohnPhos, Microwave | DMF | >60% (Typical) | [7] |

| Photochemical | 390 nm LED, Cs₂CO₃/DIPEA | CH₂Cl₂ | 70-90% (Typical for derivatives) | [5] |

Characterization Data for this compound Pinacol Ester

| Characterization Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.36-7.28 (m, 4H), 7.17 (m, 1H), 1.37 (s, 6H), 1.23 (s, 12H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.6, 128.1, 126.3, 125.0, 83.3, 25.6, 24.5 | [8] |

| Appearance | Colorless to off-white solid-liquid mixture | [9] |

| Molecular Formula | C₁₃H₁₉BO₂ | [9] |

| Molecular Weight | 218.10 g/mol | [9] |

Mandatory Visualizations

Signaling Pathway: Proteasome Inhibition by Boronic Acid Derivatives

Many boronic acid derivatives, including the well-known drug Bortezomib, function as potent proteasome inhibitors.[10][11] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, which plays a critical role in regulating cell cycle, apoptosis, and NF-κB signaling.[10][12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival signals, ultimately inducing cell death in cancer cells.[10][11]

Caption: Proteasome inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel organic compounds, including this compound derivatives, follows a systematic process from reaction setup to final analysis.[13][14]

Caption: General experimental workflow.

Logical Relationship of Synthetic Methods

The selection of a synthetic method depends on the desired substitution pattern and functional group tolerance of the target this compound derivative.

Caption: Synthetic approaches to benzylboronic acids.

References

- 1. This compound or boronate synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. youtube.com [youtube.com]

The Dawn of a New Class of Compounds: An In-depth Technical Guide to the Early Discoveries and Historical Development of Organoboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of organoboronic acids, a class of compounds now indispensable in fields ranging from organic synthesis to medicinal chemistry, began in the mid-19th century. This technical guide delves into the seminal discoveries that laid the foundation for this critical area of chemistry, providing a detailed look at the pioneering scientists, their groundbreaking experiments, and the initial, often challenging, synthetic methodologies.

The Genesis: Edward Frankland's Serendipitous Discovery

The first synthesis and isolation of an organoboronic acid was reported in 1860 by the English chemist Sir Edward Frankland.[1][2] His work, titled "On a new series of organic compounds containing boron," published in the Journal of the Chemical Society in 1862, detailed the formation of ethylboronic acid.[3] This discovery was not a targeted synthesis but rather an outcome of his broader investigations into organometallic compounds.

Frankland's method was a two-stage process. It began with the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), which produced the highly reactive and air-sensitive triethylborane (B153662). Subsequent slow oxidation of the triethylborane in the presence of air yielded ethylboronic acid.[1][2]

Experimental Protocol: Frankland's Synthesis of Ethylboronic Acid (1860)

While Frankland's original publication provides a descriptive account, the following protocol is a reconstruction based on the available information. Precise quantitative data from this era is often scarce.

Objective: To synthesize ethylboronic acid.

Reactants:

-

Diethylzinc (Zn(C₂H₅)₂)

-

Triethyl borate (B(OC₂H₅)₃)

-

Air (as the oxidizing agent)

Procedure:

Stage 1: Synthesis of Triethylborane

-

In a sealed glass tube, under an inert atmosphere to prevent premature oxidation, diethylzinc was reacted with triethyl borate.

-

The reaction mixture was gently heated to facilitate the reaction. The exact temperature and duration were not specified in detail but required careful control due to the volatile and pyrophoric nature of the reactants and product.

-

The primary product of this stage was triethylborane (B(C₂H₅)₃), a colorless, volatile liquid.

Stage 2: Oxidation to Ethylboronic Acid

-

The resulting triethylborane was carefully exposed to a slow stream of dry air. This oxidation process had to be meticulously controlled to prevent combustion.

-

The slow oxidation led to the formation of ethylboronic acid (C₂H₅B(OH)₂).

-

The final product was isolated as a white, crystalline solid.

Quantitative Data:

| Product | Starting Materials | Reported Yield | Year | Reference |

| Ethylboronic Acid | Diethylzinc, Triethyl borate | Not specified | 1860 | Frankland, 1862[3] |

Experimental Workflow: Frankland's Synthesis

Caption: Frankland's two-stage synthesis of ethylboronic acid.

Expansion to Aromatic Systems: The Work of Michaelis and Becker

Two decades after Frankland's initial discovery, the field was expanded to include aromatic boronic acids by August Michaelis and his student, Becker. In 1880, they reported the synthesis of phenylboronic acid.[4] Their method involved the high-temperature reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to afford phenylboronic acid.[4]

Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880)

This protocol is based on the description of Michaelis and Becker's work.

Objective: To synthesize phenylboronic acid.

Reactants:

-

Diphenylmercury (Hg(C₆H₅)₂)

-

Boron trichloride (BCl₃)

-

Water (for hydrolysis)

Procedure:

-

Diphenylmercury and boron trichloride were sealed in a glass tube.

-

The sealed tube was heated to a high temperature (180-200°C) to facilitate the reaction, yielding phenylboronyl dichloride (C₆H₅BCl₂).[4]

-

After cooling, the resulting phenylboronyl dichloride was carefully hydrolyzed with water.

-

The hydrolysis reaction produced phenylboronic acid (C₆H₅B(OH)₂) as a white solid, which could be isolated from the reaction mixture.

Quantitative Data:

| Product | Starting Materials | Reported Yield | Year | Reference |

| Phenylboronic Acid | Diphenylmercury, Boron trichloride | Not specified | 1880 | Michaelis and Becker, 1880[4] |

Reaction Pathway: Michaelis and Becker's Synthesis

Caption: Michaelis and Becker's synthesis of phenylboronic acid.

The 20th Century: New Reagents and the Rise of Organoboranes

The early 20th century saw further, albeit slow, progress in the field. A significant advancement came with the development of Grignard reagents, which provided a more general, though often low-yielding, route to organoboronic acids through their reaction with trialkyl borates.

A pivotal figure in the broader field of organoboron chemistry was the German chemist Alfred Stock . From 1909, Stock conducted pioneering research into the synthesis and characterization of boron hydrides (boranes).[5][6] His development of high-vacuum manifold techniques was crucial for handling these highly reactive and volatile compounds.[5] While Stock's primary focus was not on organoboronic acids, his fundamental work on the chemistry of boron-hydrogen compounds laid the essential groundwork for future developments.

The most significant leap in organoboron chemistry, which directly impacted the synthesis and utility of organoboronic acids, came from the work of American chemist Herbert C. Brown . In the 1950s, Brown and his colleagues discovered the hydroboration reaction, the addition of diborane (B8814927) to alkenes and alkynes.[7] This reaction provided a versatile and stereospecific method for the synthesis of organoboranes, which could then be readily oxidized to alcohols or, relevant to this guide, converted to boronic acids. Brown's work revolutionized synthetic organic chemistry and he was awarded the Nobel Prize in Chemistry in 1979 for his contributions.[8][9]

The work of chemists like H. R. Snyder and J. R. Johnson in the 1930s also contributed to the understanding and synthesis of primary aliphatic boronic acids, further expanding the scope of these compounds.[10][11]

Conclusion

The early history of organoboronic acids is a story of curiosity-driven research and the gradual development of synthetic tools. From Frankland's initial, serendipitous discovery to the more systematic approaches of Michaelis and the foundational work on boron hydrides and organoboranes by Stock and Brown, these early pioneers transformed organoboron compounds from chemical curiosities into the indispensable reagents they are today. Their work paved the way for the development of powerful synthetic methods, most notably the Suzuki-Miyaura coupling, and the design of innovative pharmaceuticals and materials, a testament to the enduring legacy of these foundational discoveries.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. XLVI.—On a new series of organic compounds containing boron - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Alfred Stock - Wikipedia [en.wikipedia.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 8. studyguides.com [studyguides.com]

- 9. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Decomposition Pathways of Benzylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid, a key building block in organic synthesis and a constituent of various therapeutic agents, exhibits a nuanced stability profile that is critical for its effective application and storage. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary decomposition pathways, quantitative stability data under various conditions, and methodologies for its analysis.

Core Stability Profile

This compound is a solid at room temperature and is generally stable when stored under appropriate conditions. However, its stability is significantly influenced by factors such as pH, temperature, and the presence of oxidative agents. The primary modes of degradation are protodeboronation and oxidation. The material is also known to be hygroscopic and sensitive to moisture.[1] For optimal stability, it is recommended to store this compound in a dry, inert atmosphere and at refrigerated temperatures.[1]

Major Decomposition Pathways

The decomposition of this compound primarily proceeds through two distinct pathways: protodeboronation and oxidation.

Protodeboronation

Protodeboronation is a common degradation pathway for many organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In the case of this compound, this results in the formation of toluene (B28343) and boric acid. This process is known to be catalyzed by both acids and bases. The propensity for protodeboronation is highly dependent on the reaction conditions and the specific boronic acid derivative. For some unstable boronic acids, such as certain heteroaryl derivatives, strategies like the use of MIDA (N-methyliminodiacetic acid) boronate esters have been developed to suppress this unwanted side reaction by enabling a slow release of the boronic acid under basic conditions.[2]

Oxidation

Oxidative degradation of this compound typically occurs in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This pathway leads to the cleavage of the carbon-boron bond and the formation of benzyl (B1604629) alcohol and boric acid.[3] The resulting benzyl alcohol may be further oxidized to benzaldehyde (B42025) and subsequently to benzoic acid, depending on the reaction conditions and the strength of the oxidizing agent. The rate of oxidation is pH-dependent.[4]

Quantitative Stability Data

pH-Dependent Protodeboronation

The rate of protodeboronation is highly dependent on pH. Studies on various arylboronic acids have shown that the reaction can be accelerated under both acidic and basic conditions. For many boronic acids, the rate of protodeboronation is at a minimum in neutral pH.[5]

Table 1: pH-Rate Profile for Protodeboronation of Representative Arylboronic Acids

| Boronic Acid | pH for Maximum Rate | Half-life at Max Rate (70 °C) | Reference |

|---|---|---|---|

| 2-Pyridylboronic acid | ~7 | ~25-50 seconds | |

| 5-Thiazolylboronic acid | ~7 | ~25-50 seconds |

| 3- and 4-Pyridylboronic acid | >12 | >1 week | |

Note: This data is for heteroarylboronic acids and illustrates the significant impact of structure and pH on stability. Specific kinetic data for this compound is not provided in the search results.

Oxidative Degradation Kinetics

The oxidation of boronic acids by hydrogen peroxide has been studied, and the second-order rate constants are pH-dependent.

Table 2: Second-Order Rate Constants for the Oxidation of Phenylboronic Acid (PBA) by Hydrogen Peroxide

| pH | k_obs (M⁻¹s⁻¹) | Reference |

|---|

| 7.4 | 2.4 |[4] |

Note: This data is for Phenylboronic Acid (PBA) and serves as an estimate. The actual rates for this compound may differ.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of compounds. For boronic acids, TGA can reveal mass loss associated with dehydration to form boroxines (anhydrides) and subsequent decomposition. DSC can identify melting points, phase transitions, and the enthalpy of decomposition.

Table 3: Thermal Properties of this compound

| Property | Value | Reference |

|---|

| Melting Point | 195-215 °C | LookChem |

Note: The wide melting point range may suggest the presence of impurities or the formation of boroxine (B1236090) upon heating.

Experimental Protocols

The following are detailed methodologies for assessing the stability and decomposition of this compound.

Protocol for Assessing pH Stability (Protodeboronation) by HPLC-UV

This protocol outlines a general procedure for determining the rate of protodeboronation of this compound at different pH values.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

-

Degradation Experiment:

-

For each pH, add a small volume of the this compound stock solution to a larger volume of the pre-heated buffer in a sealed vial to achieve the desired final concentration (e.g., 0.1 mg/mL).

-

Incubate the vials at a constant temperature (e.g., 50 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a suitable mobile phase and/or neutralizing the pH to prevent further degradation.

-

-

HPLC-UV Analysis:

-

Analyze the quenched samples by a validated stability-indicating HPLC-UV method.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both this compound and toluene have significant absorbance (e.g., 220 nm).

-

Quantification: Use a calibration curve to determine the concentration of remaining this compound and the formed toluene in each sample.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

The slope of the linear regression will give the pseudo-first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Protocol for Assessing Oxidative Stability by HPLC-UV

This protocol describes a method to evaluate the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described in section 4.1.

-

Prepare a solution of hydrogen peroxide (e.g., 3%) in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

-

Degradation Experiment:

-

Initiate the reaction by adding the this compound stock solution to the hydrogen peroxide solution at a constant temperature.

-

Withdraw and quench aliquots at various time points as described previously.

-

-

HPLC-UV Analysis:

-

Analyze the samples using an HPLC-UV method capable of separating this compound, benzyl alcohol, benzaldehyde, and benzoic acid. The conditions will be similar to those in section 4.1, but the gradient may need to be optimized for the separation of all four components.

-

-

Data Analysis:

-

Determine the rate of disappearance of this compound and the rate of appearance of the oxidation products to establish the degradation kinetics.

-

Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which dehydration and decomposition occur.

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

Identification of Decomposition Products

The identification of degradation products is crucial for understanding the decomposition pathways.

-

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying degradation products. The retention times from the HPLC provide separation, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to elucidate the structure of the degradants.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products. ¹¹B NMR is particularly useful for studying the boron environment and can distinguish between trigonal boronic acids and tetrahedral boronate species.

Conclusion

The stability of this compound is a critical consideration for its use in research, drug development, and manufacturing. The primary degradation pathways, protodeboronation and oxidation, are influenced by pH, temperature, and the presence of reactive species. By understanding these pathways and employing the analytical methodologies outlined in this guide, researchers and scientists can better control the stability of this compound, ensuring the integrity and efficacy of their synthetic processes and final products.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Protodeboronation of Benzylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for organoboronic acids. While boronic acids are indispensable reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their susceptibility to protodeboronation can significantly impact reaction yields and product purity. Benzylboronic acid, with its benzylic C(sp³)–B bond, presents a unique case compared to the more extensively studied arylboronic acids. This guide provides a comprehensive overview of the mechanistic aspects of this compound protodeboronation, drawing upon the well-established principles from arylboronic acid studies and highlighting the specific considerations for the benzylic substrate.

Protodeboronation is a significant side reaction that can diminish the efficiency of synthetic methodologies that employ boronic acids.[1] The stability of any given boronic acid is highly variable and is influenced by factors such as the reaction conditions and the nature of the organic substituent.[1]

Mechanistic Pathways of Protodeboronation

The protodeboronation of organoboronic acids can proceed through several mechanistic pathways, largely dictated by the pH of the reaction medium. While direct kinetic studies on this compound are not extensively documented in the reviewed literature, the mechanisms established for arylboronic acids provide a robust framework for understanding its reactivity.[2][3]

Acid-Catalyzed Protodeboronation

Under acidic conditions, the protodeboronation of boronic acids is generally slow.[2] For arylboronic acids, this pathway involves the electrophilic substitution of the boronic acid group by a proton. It is reasonable to postulate a similar mechanism for this compound, although the C(sp³)–B bond's susceptibility to protonolysis under these conditions is expected to be low.

Base-Catalyzed Protodeboronation

Base-catalyzed protodeboronation is the most common and synthetically relevant decomposition pathway for boronic acids.[4] The reaction proceeds via the formation of a more reactive tetracoordinate boronate species.[2]

The initial step is the reaction of the this compound with a hydroxide (B78521) ion to form the corresponding benzylboronate anion. This boronate is then susceptible to electrophilic attack by a proton source, typically water, at the benzylic carbon. This leads to the cleavage of the C-B bond and the formation of toluene and boric acid. The rate of this process is highly dependent on the pH of the solution.[3]

Quantitative Data on Protodeboronation

While specific kinetic data for the protodeboronation of unsubstituted this compound is scarce in the surveyed literature, comparative studies on various arylboronic acids provide valuable insights into the factors influencing reaction rates. The following table summarizes representative half-life data for the protodeboronation of different arylboronic acids under basic conditions, which can be used to infer the relative stability of this compound. Generally, electron-donating groups on the aryl ring accelerate the reaction, while electron-withdrawing groups have a more complex effect.

| Boronic Acid | Substituent | Half-life (t₁₂) at 70°C, pH 13 (50% aq. dioxane) |

| Phenylboronic acid | -H | ~ hours to days |

| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | Shorter than phenylboronic acid |

| 4-Trifluoromethylphenylboronic acid | -CF₃ (EWG) | Longer than phenylboronic acid |

| This compound (Predicted) | -CH₂- | Likely to be relatively unstable, especially at elevated temperatures |

Note: The data for arylboronic acids are generalized from multiple sources. The prediction for this compound is based on the general understanding of its stability.

Experimental Protocols

To facilitate further research into the mechanism of this compound protodeboronation, a detailed experimental protocol for a kinetic study using NMR spectroscopy is provided below. This protocol is adapted from established methods for studying arylboronic acids.[4]

Experimental Workflow for Kinetic Analysis

Detailed Methodology for Kinetic Studies by ¹H NMR Spectroscopy

1. Materials and Reagents:

-

This compound

-

Deuterated solvents (e.g., D₂O, dioxane-d₈)

-

Buffer components (e.g., phosphate, borate) to cover a range of pH values

-

Internal standard (a compound with a stable signal in the reaction mixture, e.g., 1,4-dioxane)

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment

2. Preparation of Solutions:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., 100 mM in dioxane-d₈).

-

Buffer Solutions: Prepare a series of buffer solutions in D₂O with varying pH values (e.g., from pH 7 to 13). The ionic strength should be kept constant.

-

Internal Standard: The solvent itself or a known concentration of an inert compound can be used as an internal standard for quantitative NMR (qNMR).

3. NMR Experiment Setup:

-

Set the NMR spectrometer to the desired temperature (e.g., 70 °C).

-

In an NMR tube, add a known volume of the buffer solution and the internal standard.

-

Allow the solution in the NMR tube to equilibrate to the set temperature in the spectrometer.

4. Reaction Initiation and Monitoring:

-

Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated buffer solution in the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

5. Data Analysis:

-

Process the acquired NMR spectra (phasing, baseline correction).

-

Integrate the characteristic signals of the benzylic protons of this compound and the methyl protons of the toluene product relative to the integral of the internal standard.

-

Convert the integral values to concentrations.

-

Plot the concentration of this compound versus time.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay function.

-

Repeat the experiment at different pH values to obtain a pH-rate profile.

Conclusion

The protodeboronation of this compound is a crucial factor to consider in its application in organic synthesis. While direct and detailed kinetic studies are not as prevalent as for arylboronic acids, the established mechanistic principles provide a strong foundation for understanding its decomposition. The reaction is expected to be highly sensitive to pH, with base-catalyzed pathways dominating. Further quantitative kinetic studies, following the protocols outlined in this guide, are essential to fully elucidate the reactivity of this compound and to develop strategies to mitigate its undesired decomposition, thereby enhancing its utility in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Lewis Acidity and pKa Determination of Substituted Benzylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzylboronic Acids

Benzylboronic acids, a subclass of boronic acids, are compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the unique electronic properties of the boron atom, which imparts Lewis acidity, allowing for reversible covalent interactions with diols. This property is fundamental to their application as sensors for carbohydrates, as components in drug delivery systems, and as inhibitors of various enzymes.

The Lewis acidity of a benzylboronic acid is a measure of its ability to accept a pair of electrons. In aqueous solution, this is most readily observed through the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form upon interaction with a Lewis base, typically a hydroxide (B78521) ion. The acid dissociation constant (pKa) is a quantitative measure of this acidity.

The pKa of a substituted this compound is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase Lewis acidity and thus lower the pKa, while electron-donating groups have the opposite effect. This tunable acidity is a key feature in the rational design of this compound-based molecules for specific biological targets. Understanding and accurately determining the pKa is therefore paramount for the development of effective drugs and functional materials.

This guide provides a comprehensive overview of the Lewis acidity of substituted benzylboronic acids, detailed experimental protocols for pKa determination, and a summary of quantitative data to aid researchers in this field.

Lewis Acidity and pKa of Substituted Benzylboronic Acids

The Lewis acidity of benzylboronic acids is the cornerstone of their chemical reactivity and biological activity. The boron atom in its sp² hybridized state possesses a vacant p-orbital, making it an electron pair acceptor. In aqueous media, this Lewis acidity is expressed through the acceptance of a hydroxide ion to form a more stable, sp³ hybridized tetrahedral boronate species.

The equilibrium of this reaction is described by the pKa of the boronic acid. A lower pKa value indicates a stronger Lewis acid, as the equilibrium favors the formation of the boronate anion.

The electronic effects of substituents on the benzyl (B1604629) ring play a crucial role in modulating the Lewis acidity and, consequently, the pKa. The methylene (B1212753) (-CH₂-) group between the phenyl ring and the boronic acid moiety dampens, but does not eliminate, the electronic influence of the ring substituents.

-

Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) withdraw electron density from the aromatic ring. This inductive effect is transmitted through the methylene spacer to the boron atom, increasing its electrophilicity and stabilizing the resulting boronate anion. This leads to a lower pKa (stronger acid).

-

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic ring. This effect, relayed through the methylene group, reduces the electrophilicity of the boron atom, destabilizing the boronate anion. This results in a higher pKa (weaker acid).

The position of the substituent (ortho, meta, or para) also influences the pKa due to a combination of inductive and resonance effects, as well as potential steric hindrance in the case of ortho substituents.

Quantitative Data: pKa Values of Substituted Benzylboronic Acids

While extensive data exists for phenylboronic acids, a comprehensive experimental dataset for a wide range of substituted benzylboronic acids is less readily available in the literature. However, the expected trends can be illustrated based on the principles of physical organic chemistry and by drawing parallels with similarly substituted benzoic acids. The following table provides illustrative pKa values for a selection of substituted benzylboronic acids to demonstrate these electronic effects.

| Substituent | Position | Hammett Constant (σ) of corresponding Benzoic Acid | Expected pKa of Substituted this compound |

| -H | - | 0.00 | ~9.5 |

| 4-Methoxy | para | -0.27 | ~9.8 |

| 4-Methyl | para | -0.17 | ~9.7 |

| 4-Chloro | para | 0.23 | ~9.2 |

| 4-Nitro | para | 0.78 | ~8.7 |

| 3-Methoxy | meta | 0.12 | ~9.4 |

| 3-Nitro | meta | 0.71 | ~8.8 |

| 2-Methyl | ortho | - | ~9.6 (Steric effects may play a role) |

Note: These are expected values intended to illustrate trends. Actual experimental values may vary depending on the specific conditions of measurement.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies and for understanding the behavior of benzylboronic acids in biological systems. Several robust methods are commonly employed, each with its own advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the boronic acid while monitoring the pH with a calibrated electrode.

Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of carbonate-free 0.1 M NaOH.

-

Prepare a solution of the this compound in deionized water or a suitable co-solvent (e.g., water/methanol mixture for compounds with low aqueous solubility) at a concentration of approximately 1-10 mM.

-

Prepare a solution of 0.1 M KCl to maintain a constant ionic strength.

-

-

Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the this compound solution in a thermostatted titration vessel.

-

Add the KCl solution to achieve the desired ionic strength.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.

Protocol:

-

Preparation of Buffers:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the this compound. A constant ionic strength should be maintained across all buffers.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of solutions by diluting a small aliquot of the stock solution into each of the prepared buffer solutions to a final concentration typically in the range of 10-100 µM.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered sample solutions.

-

Also record the spectrum of a blank solution (buffer only) for each pH.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the boronic acid group are often sensitive to the ionization state. ¹¹B NMR is particularly informative as it directly probes the boron atom.

Protocol:

-

Preparation of Samples:

-

Prepare a series of samples of the this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent) containing buffers to maintain a range of pD values (the pH equivalent in D₂O).

-

The concentration of the boronic acid should be sufficient for good signal-to-noise in the NMR experiment (typically >1 mM).

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR (or ¹H, ¹³C, or ¹⁹F NMR if a suitable reporter nucleus is present) spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

Measure the chemical shift of the boron signal (or another sensitive nucleus) for each sample.

-

Plot the chemical shift versus the pD.

-

The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of this curve by fitting to an appropriate equation.

-

Visualization of Concepts

General Workflow for pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of a substituted this compound.

Lewis Acid-Base Equilibrium of this compound

The fundamental equilibrium governing the Lewis acidity of this compound in an aqueous environment is depicted below.

This compound as a Serine Protease Inhibitor

The Lewis acidity of boronic acids is exploited in their mechanism of action as enzyme inhibitors. For instance, they are known to be potent inhibitors of serine proteases. The boronic acid mimics the transition state of peptide bond hydrolysis. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral adduct and thereby inhibiting the enzyme. This interaction can be considered a disruption of the normal signaling pathway of the enzyme.

Conclusion

The Lewis acidity and pKa of substituted benzylboronic acids are fundamental properties that dictate their utility in drug discovery and materials science. The ability to fine-tune these properties through synthetic modification of the aromatic ring allows for the rational design of molecules with specific functions. This guide has provided a theoretical framework for understanding the structure-acidity relationships of these compounds, detailed experimental protocols for the accurate determination of their pKa values, and illustrative visualizations of key concepts. A thorough understanding and application of these principles will continue to drive innovation in the development of novel boronic acid-based technologies.

An In-depth Technical Guide to the Interaction of Benzylboronic Acid with Diols and Sugars

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between benzylboronic acid and various diols and sugars. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging these interactions for applications such as biosensing, drug delivery, and diagnostics. This document details the core chemistry, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Principles of this compound-Diol/Sugar Interaction

The interaction between this compound and compounds containing cis-1,2- or 1,3-diol functionalities, such as sugars, is a reversible covalent interaction that results in the formation of five- or six-membered cyclic boronate esters.[1] This unique binding modality has positioned boronic acids as synthetic receptors for carbohydrates.

The fundamental reaction involves the Lewis acidic boronic acid (R-B(OH)₂) reacting with a diol to form a boronate ester and water. This equilibrium is highly dependent on the pH of the solution. In aqueous media, this compound exists in two forms: a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] The tetrahedral form is more reactive towards diols. Consequently, the binding affinity is significantly enhanced at pH values above the pKa of the boronic acid (typically around 9), where the anionic tetrahedral species is more prevalent.[2] However, the formation of the boronate ester itself lowers the pKa of the boron center, making the complex more stable at physiological pH (around 7.4) than the free boronic acid.

The stability of the resulting boronate ester is influenced by several factors:

-

pH: As mentioned, pH is a critical parameter. Higher pH generally favors the formation of the more reactive tetrahedral boronate ion, thus promoting ester formation.

-

Diol Structure: The stereochemistry and conformation of the diol play a crucial role. cis-Diols on a furanose (five-membered ring) structure, like fructose, generally exhibit higher affinity than those on a pyranose (six-membered ring) structure, like glucose.[3] This is attributed to the more favorable bond angles for forming the cyclic ester with the furanose ring.

-

Substituents on the Benzyl Ring: Electron-withdrawing groups on the phenyl ring of this compound can increase its Lewis acidity, thereby lowering its pKa and enhancing its binding affinity with diols at a given pH.

Quantitative Binding Data

The affinity of this compound and its derivatives for various diols and sugars has been quantified by determining their association constants (Kₐ) or binding constants (Kₑq). The following tables summarize some of the reported values from the literature, providing a comparative view of the binding strengths.

Table 1: Association Constants of Phenylboronic Acid (PBA) with Various Sugars at pH 7.4

| Sugar | Association Constant (Kₐ, M⁻¹) | Reference |

| D-Fructose | 160 | [4] |

| D-Glucose | 5 | [4] |

| D-Galactose | 80 | [4] |

| D-Sorbitol | Not Reported |

Note: Binding constants are highly dependent on experimental conditions such as buffer composition and temperature. The values presented here are for comparative purposes.

Table 2: pKa Values of Phenylboronic Acid and its Boronate Esters

| Species | pKa | Reference |

| Phenylboronic Acid (PBA) | ~8.8 | [2] |

| PBA-Fructose Ester | Lower than PBA | [4] |

| PBA-Glucose Ester | Lower than PBA | [4] |

Experimental Protocols

The study of this compound-diol interactions relies on various analytical techniques. Below are detailed methodologies for two commonly employed methods: fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Binding Constants using Fluorescence Spectroscopy

This method often employs a competitive binding assay with a fluorescent reporter dye, such as Alizarin Red S (ARS), which itself is a diol and changes its fluorescence properties upon binding to boronic acid.

Materials:

-

This compound (or derivative)

-

Diol or sugar of interest

-

Alizarin Red S (ARS)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound, the diol/sugar, and ARS in the chosen buffer.

-

Determination of Kₐ for this compound-ARS Complex:

-

To a series of cuvettes, add a constant concentration of ARS.

-

Titrate with increasing concentrations of this compound.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.

-

Plot the change in fluorescence against the concentration of this compound and fit the data to a suitable binding isotherm (e.g., Benesi-Hildebrand plot) to determine the association constant (Kₐ) for the this compound-ARS complex.[4]

-

-

Competitive Binding Assay:

-

Prepare a solution containing a fixed concentration of this compound and ARS (at concentrations where a significant portion of ARS is bound).

-

Titrate this solution with increasing concentrations of the diol or sugar of interest.

-

The added diol will compete with ARS for binding to the boronic acid, leading to a decrease in the fluorescence of the ARS-boronate complex.

-

Measure the fluorescence intensity at each diol concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence against the concentration of the added diol.

-

The binding constant for the this compound-diol complex can be calculated using the known Kₐ of the this compound-ARS complex and the concentration of the diol required to displace 50% of the bound ARS (IC₅₀).

-

Characterization of Boronate Ester Formation using ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly observing the boron species in solution, allowing for the characterization of the equilibrium between the free boronic acid and the boronate ester.

Materials:

-

This compound

-

Diol or sugar of interest

-

Deuterated solvent (e.g., D₂O with appropriate buffer)

-

NMR spectrometer equipped with a boron probe

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the deuterated buffer.

-

Acquire a ¹¹B NMR spectrum of the free boronic acid. The signal for the trigonal boronic acid will appear at a characteristic chemical shift (around 28-30 ppm).

-

Prepare a series of samples with a constant concentration of this compound and increasing concentrations of the diol or sugar.

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample.

-

Upon addition of the diol, a new signal corresponding to the tetrahedral boronate ester will appear at a different chemical shift (typically upfield, around 5-10 ppm).[5]

-

-

Data Analysis:

-

Integrate the signals for the free boronic acid and the boronate ester in each spectrum.

-

The ratio of the integrals provides the ratio of the two species at equilibrium for each diol concentration.

-

The binding constant can be determined by fitting the concentration-dependent changes in the species distribution to a binding model.

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the key processes involved in the interaction of this compound with diols and its application in sensing.

Reaction Mechanism of this compound with a Diol

Caption: Reaction mechanism of this compound with a cis-diol.

Experimental Workflow for Fluorescence-Based Competitive Binding Assay

Caption: Workflow for determining binding constants via competitive fluorescence assay.

Signaling Pathway for a this compound-Based Glucose Sensor

Caption: Simplified signaling pathway for a fluorescent glucose sensor.

Applications in Drug Development

The specific and reversible nature of the this compound-diol interaction has led to its exploration in several areas of drug development:

-

Glucose-Responsive Insulin (B600854) Delivery: Hydrogels containing this compound moieties can swell or shrink in response to changes in glucose concentration.[6] This property is being harnessed to create "smart" insulin delivery systems that release insulin only when blood glucose levels are high.

-

Targeted Drug Delivery: Cancer cells often overexpress sialic acid residues on their surface, which contain diol functionalities. Nanoparticles decorated with this compound can selectively target these cells, enabling the targeted delivery of chemotherapeutic agents.[7]

-

Diagnostic Sensing: this compound-based fluorescent probes are being developed for the sensitive and selective detection of biologically important sugars and glycans, which can serve as biomarkers for various diseases.

Conclusion

The interaction of this compound with diols and sugars is a versatile and powerful tool in chemical biology and drug development. A thorough understanding of the underlying chemical principles, binding affinities, and experimental methodologies is crucial for the rational design of novel sensors, drug delivery systems, and diagnostic agents. This guide provides a foundational overview to aid researchers and professionals in this exciting and rapidly evolving field.

References

- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Approaches to Understanding Benzylboronic Acid: A Technical Guide for Researchers

Introduction

Benzylboronic acid and its derivatives have emerged as a versatile class of molecules with significant applications in organic synthesis, sensor technology, and notably, drug discovery.[1][2] Their unique electronic properties and ability to form reversible covalent bonds with diols and other nucleophiles make them attractive scaffolds for designing enzyme inhibitors and therapeutic agents.[3][4] A deep understanding of their molecular structure, reactivity, and interactions with biological targets is paramount for their rational design and optimization. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of this compound, catering to researchers, scientists, and professionals in drug development.

Molecular Properties and Electronic Structure

Computational chemistry provides powerful tools to investigate the fundamental properties of this compound at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate its geometric and electronic characteristics.[5][6]

1.1. Geometrical Parameters

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict the three-dimensional structure of this compound.[5] These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.

Table 1: Computed Geometrical Parameters of Phenylboronic Acid *

| Parameter | Value |

| Bond Lengths (Å) | |

| C-B | 1.55 |

| B-O | 1.37 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| C-B-O | 122 |

| O-B-O | 116 |

| B-O-H | 112 |

| Dihedral Angles (°) | |

| O-B-C-C | 0 / 180 (syn/anti) |

| Note: These are representative values for phenylboronic acid, a closely related parent compound, as detailed structural data for this compound itself is less commonly published. The principles of calculation are identical. The hydroxyl groups can exist in different conformations (syn and anti), which can influence the overall energy and reactivity.[7] |

1.2. Electronic Properties

The electronic nature of this compound dictates its reactivity. The boron atom is electron-deficient, rendering it a Lewis acid.[8] Computational methods can quantify various electronic properties that provide insights into its behavior.

Table 2: Computed Electronic Properties of Phenylboronic Acid Derivatives *

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.[6] | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.[9] | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.5 to 3.0 Debye |

| pKa | A measure of acidity in aqueous solution.[7] | 8.5 to 9.5 |

| Note: Values are illustrative and can vary based on the specific derivative and the computational method employed. |

Reaction Mechanisms and Reactivity

Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound. This includes its synthesis and its role as a reactant in various organic transformations. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.[10][11]

Logical Relationship: Computational Investigation of a Reaction Mechanism

Caption: A generalized workflow for elucidating a reaction mechanism using computational chemistry.

This compound in Drug Development: Enzyme Inhibition

A significant area of research focuses on this compound derivatives as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[3][12][13] Computational approaches are central to the design and optimization of these inhibitors.

3.1. Mechanism of Enzyme Inhibition

Benzylboronic acids typically act as transition-state analog inhibitors. The boron atom is attacked by a nucleophilic residue (e.g., serine) in the enzyme's active site, forming a tetrahedral boronate adduct. This stable complex mimics the transition state of the natural substrate hydrolysis, thus inhibiting the enzyme.[4]

Signaling Pathway: Enzyme Inhibition by this compound

Caption: Covalent inhibition of a serine protease by a this compound derivative.

3.2. Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a protein target.[14][15] It is a cornerstone of structure-based drug design. For boronic acid inhibitors, covalent docking methods are often employed to account for the formation of the covalent bond with the active site residue.[12]

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the protein-ligand complex over time, providing insights into the dynamic nature of the interactions.[14]

Experimental Workflow: Structure-Based Inhibitor Design

Caption: A typical workflow for the structure-based design of this compound enzyme inhibitors.

Table 3: Inhibition Data for Boronic Acid Derivatives against β-Lactamases *

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) |

| Benzo[b]thiophene-2-boronic acid deriv. 1 | AmpC | - | - |

| Benzo[b]thiophene-2-boronic acid deriv. 3 | AmpC | 0.16 | - |

| Benzo[b]thiophene-2-boronic acid deriv. 4 | CTX-M-15 | 5-10 | - |

| Benzo[b]thiophene-2-boronic acid deriv. 5 | KPC-2 | 2-8 | - |

| Phenyl boronic acid lead 1 | AmpC | - | 83 |

| Data extracted from studies on boronic acid derivatives, highlighting the range of potencies that can be achieved.[12][13] |

Experimental Protocols for Computational Studies

4.1. Protocol for DFT Calculation of this compound

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Select a DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[5]

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Ensure the optimization has converged by checking the forces and displacement values.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry using the same level of theory.

-

Confirm that there are no imaginary frequencies, which indicates a true energy minimum.[5]

-

-

Property Calculation:

-

From the output of the frequency calculation, extract thermochemical data (enthalpy, Gibbs free energy).

-

Calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.

-

For pKa calculations, also model the conjugate base and use an appropriate thermodynamic cycle.[7]

-

-

Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[5]

4.2. Protocol for Molecular Docking of a this compound Inhibitor

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues.

-

Define the binding site based on the location of the native ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the this compound derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Covalent Docking:

-

Specify the covalent bond to be formed between the boron atom of the ligand and the nucleophilic atom of the active site residue (e.g., the oxygen of a serine).

-

Run the covalent docking simulation using appropriate software (e.g., Schrödinger's CovDock, GOLD).

-

-

Pose Analysis and Scoring:

-

Analyze the predicted binding poses of the inhibitor in the active site.

-

Use a scoring function to rank the poses based on their predicted binding affinity.

-

Visually inspect the top-ranked poses to assess the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Conclusion

Theoretical and computational studies are indispensable for modern research on this compound. From elucidating its fundamental electronic structure and reactivity to guiding the rational design of potent enzyme inhibitors, these in silico methods provide insights that are often difficult to obtain through experimental means alone.[16][17][18] By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of novel this compound-based molecules for a wide range of applications, from catalysis to medicine.[14]

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound or boronate synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Computational Methods for Structure-Based Drug Design Through System Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmaceuticals | Special Issue : Structural and Computationally Driven Molecule Design in Drug Discovery: 2nd Edition [mdpi.com]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Functionalized Benzylboronic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical space of functionalized benzylboronic acids, a class of compounds of significant interest in medicinal chemistry and drug development. This document details their synthesis, physicochemical properties, and applications as enzyme inhibitors, with a focus on providing actionable data and experimental protocols for researchers in the field.

Introduction to Benzylboronic Acids

Benzylboronic acids and their derivatives are organic compounds containing a benzyl (B1604629) group attached to a boronic acid moiety (-B(OH)₂). Their unique chemical properties, particularly the ability of the boronic acid group to form reversible covalent bonds with diols and the active site residues of certain enzymes, make them attractive scaffolds for the design of therapeutic agents.[1] The exploration of their chemical space—the ensemble of all possible molecules—is a key aspect of modern drug discovery, aiming to identify novel structures with desired biological activities.

The versatility of the benzylboronic acid scaffold allows for a wide range of functionalization on both the aromatic ring and the benzylic carbon. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of Functionalized Benzylboronic Acids

The synthesis of functionalized benzylboronic acids often proceeds through the preparation of their more stable pinacol (B44631) ester derivatives, which can be readily deprotected to the corresponding boronic acid. A variety of synthetic routes are available to access a diverse range of substituted this compound pinacol esters.

General Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters

A common and straightforward method for the synthesis of arylboronic acid pinacol esters involves the reaction of an arylboronic acid with pinacol. This protocol can be adapted for the synthesis of this compound pinacol esters from their corresponding benzylboronic acids.